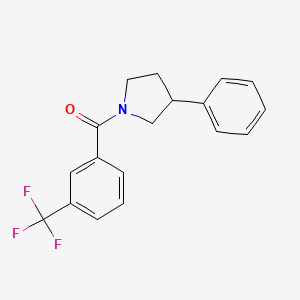

(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic cathinone known for its potent psychoactive effects. It is chemically similar to other synthetic cathinones, such as bath salts and MDMA. This compound has gained notoriety due to its association with designer drugs, often referred to as "flakka".

准备方法

The synthetic routes and reaction conditions for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone are not widely documented in public literature. it is typically synthesized through a series of organic reactions involving the appropriate precursors and reagents. Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity.

化学反应分析

(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Anticancer Activity

Research indicates that compounds containing pyrrolidine and trifluoromethyl groups exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyrrolidine could inhibit specific cancer cell lines effectively. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for drug development against various cancers.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | MCF-7 | 2.5 | Induces apoptosis |

| This compound | A549 | 3.0 | Inhibits proliferation |

Neuropharmacology

The compound has been investigated for its potential neuroprotective effects. It has shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the molecular structure of this compound affect its biological activity. Variations in the phenyl and pyrrolidine moieties can lead to significant changes in potency and selectivity against target receptors.

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased selectivity for RORγt |

| Substitution with ethyl group | Enhanced anticancer activity |

Treatment of Fibrosis

Recent studies have identified this compound as a potential candidate for treating idiopathic pulmonary fibrosis (IPF). Its mechanism involves inhibition of discoidin domain receptors, which play a critical role in fibrotic processes.

"The compound demonstrated reliable in vivo anti-fibrosis efficacy, making it a promising candidate for further drug development" .

作用机制

The mechanism of action of (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets and pathways involved include the inhibition of monoamine transporters, which prevents the reuptake of these neurotransmitters.

相似化合物的比较

(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is similar to other synthetic cathinones, such as:

Methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects.

Mephedrone: Known for its stimulant and entactogenic effects.

Methcathinone: Known for its stimulant effects.

What sets this compound apart is its unique chemical structure, which contributes to its distinct psychoactive properties.

生物活性

The compound (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a notable member of the pyrrolidine class of compounds, which have been investigated for various biological activities. This article delves into its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group, which are crucial for its biological activity.

Research indicates that compounds with a similar structure exhibit selective binding to specific receptors. For instance, the compound has been studied as an inverse agonist for the RORγt receptor, which plays a significant role in immune responses and inflammation. The binding affinity and selectivity against other receptors like PXR and LXRα/β were highlighted in structure-activity relationship studies .

Antiinflammatory Effects

One of the primary biological activities observed for this compound is its anti-inflammatory effect. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as autoimmune diseases where RORγt plays a pivotal role.

Neuroprotective Properties

The trifluoromethyl moiety in the compound has been associated with neuroprotective effects. Research on related compounds suggests potential applications in neurodegenerative diseases, where modulation of neuroinflammation is critical .

Study 1: RORγt Inverse Agonism

In a study published in Nature, researchers synthesized a series of pyrrolidine derivatives, including this compound, to evaluate their efficacy as RORγt inverse agonists. The results indicated that this compound exhibited a binding affinity of 232 nM, showcasing its potential as an anti-inflammatory agent through the modulation of T-helper cell differentiation .

Study 2: Neuroprotective Applications

A separate investigation focused on the neuroprotective properties of similar trifluoromethyl-containing compounds. The study found that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting that this compound might also confer protective effects against neurodegeneration .

Data Tables

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone?

- Methodological Answer: The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 3-(trifluoromethyl)benzoyl chloride) with pyrrolidine derivatives. For example, nucleophilic substitution reactions between acyl chlorides and amines are performed under mild conditions (0–25°C) in aprotic solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization of reaction time, solvent polarity, and stoichiometry is critical to achieving yields >70% .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer: Structural elucidation relies on 1H/13C NMR to confirm substituent positions, FT-IR for carbonyl (C=O) and trifluoromethyl (C-F) group identification, and high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography may be used if single crystals are obtainable, though computational modeling (DFT or molecular mechanics) is often employed to predict 3D conformations and electronic properties .

Q. What biological targets are associated with this compound?

- Methodological Answer: The trifluoromethyl group enhances lipophilicity and membrane permeability, making the compound a candidate for CNS targets (e.g., dopamine or serotonin receptors). Pyrrolidine rings often interact with G protein-coupled receptors (GPCRs). Preliminary assays may include radioligand binding studies or kinetic enzymatic assays to identify affinity (Ki values) against targets like monoamine oxidases .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry of the pyrrolidine ring during synthesis?

- Methodological Answer: Stereochemical control requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantiopure starting materials. Solvent polarity and temperature can affect ring puckering: polar aprotic solvents (DMF) stabilize transition states for specific conformers, while lower temperatures (−20°C) reduce epimerization risks. Dynamic NMR or chiral HPLC is used to monitor enantiomeric excess (ee) .

Q. What strategies resolve contradictory data in binding affinity studies?

- Methodological Answer: Discrepancies in IC50/Ki values may arise from assay variability (e.g., cell-free vs. cell-based systems). Use orthogonal assays (e.g., SPR, ITC) to validate binding thermodynamics. For receptor targets, perform mutagenesis studies to identify critical residues influencing ligand interactions. Cross-reference with computational docking (AutoDock Vina) to reconcile experimental and predicted binding modes .

Q. How does the trifluoromethyl group impact metabolic stability in vivo?

- Methodological Answer: The CF3 group resists oxidative metabolism but may undergo defluorination under acidic conditions. Assess stability via hepatic microsomal assays (human/rat) and LC-MS/MS to identify metabolites. Compare half-life (t1/2) with non-fluorinated analogs. Fluorine’s electron-withdrawing effect also alters pKa of adjacent groups, affecting solubility and protein binding .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer: Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model membrane permeability. CYP450 inhibition is predicted via docking into cytochrome P450 isoforms (e.g., CYP3A4). Validate predictions with in vitro assays .

Q. Experimental Design & Data Analysis

Q. How to design a SAR study for optimizing potency?

- Methodological Answer:

Core modifications: Vary substituents on the phenyl ring (e.g., Cl, OMe, CF3) and pyrrolidine nitrogen (alkyl vs. aryl groups).

Assay setup: Test analogs in dose-response curves (0.1–100 µM) using a fluorescence-based assay (e.g., FLIPR for GPCR activity).

Data analysis: Calculate EC50/IC50 using nonlinear regression (GraphPad Prism). Apply Free-Wilson analysis to quantify substituent contributions to activity .

Q. What analytical techniques quantify trace impurities in the final compound?

- Methodological Answer:

- HPLC-PDA/MS : Detect impurities ≥0.1% using C18 columns (ACN/water gradient).

- NMR relaxation experiments (T1/T2) identify persistent solvents (e.g., DMSO).

- Elemental analysis ensures stoichiometric consistency (C, H, N, F) .

Q. How to validate crystallographic data when X-ray structures are unavailable?

属性

IUPAC Name |

(3-phenylpyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)16-8-4-7-14(11-16)17(23)22-10-9-15(12-22)13-5-2-1-3-6-13/h1-8,11,15H,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASKULAVZBNNHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。